7-hydroxyisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-2-1-6-3-4-10-9(12)8(6)5-7/h1-5,11H,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSSLGUHFFFJRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515143 |

Source

|

| Record name | 7-Hydroxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59647-24-4 |

Source

|

| Record name | 7-Hydroxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-hydroxyisoquinolin-1(2H)-one chemical structure and properties

This guide provides an in-depth technical analysis of 7-hydroxyisoquinolin-1(2H)-one , a critical scaffold in medicinal chemistry known for its role in PARP inhibition and as a versatile building block for drug discovery.

Executive Summary

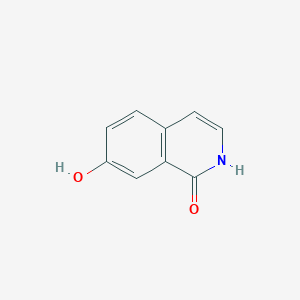

7-Hydroxyisoquinolin-1(2H)-one (also known as 7-hydroxyisocarbostyril ) is a bicyclic heterocycle belonging to the isoquinolinone class.[1] It is structurally characterized by a benzene ring fused to a pyridin-2-one moiety, with a hydroxyl group at the 7-position.

This compound is of significant interest in pharmaceutical research due to its structural similarity to the nicotinamide pharmacophore, making it a potent scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Unlike its quinoline isomer (carbostyril), the isoquinolinone core offers unique hydrogen-bonding vectors that are exploited in designing inhibitors for DNA repair enzymes and kinases.[1]

Chemical Identity & Structural Dynamics[1]

Nomenclature and Identifiers[2]

-

IUPAC Name: 7-hydroxyisoquinolin-1(2H)-one

-

Common Names: 7-Hydroxyisocarbostyril; 1,7-Dihydroxyisoquinoline (tautomeric name)[1]

-

CAS Registry Number:

-

7651-83-4 (Often assigned to the parent 7-hydroxyisoquinoline, which tautomerizes to the 1-one form).

-

22246-05-5 (Frequently associated with the 3,4-dihydro analog; researchers must verify the degree of saturation when sourcing).[1]

-

-

Molecular Formula: C

H -

Molecular Weight: 161.16 g/mol [1]

Tautomerism: Lactam-Lactim Equilibrium

The defining feature of this molecule is the prototropic tautomerism between the lactam (1-one) and lactim (1-ol) forms.[1]

-

Lactam Form (A): The carbonyl at C1 and proton at N2.[1] This is the thermodynamically dominant species in the solid state and in polar solvents (DMSO, H

O) due to strong amide resonance stabilization.[1] -

Lactim Form (B): The hydroxyl at C1 and pyridine-like nitrogen.[1] This form is rare but can be trapped by O-alkylation.

Critical Note: While the compound is often named "1,7-dihydroxyisoquinoline," it exists almost exclusively as the 7-hydroxyisoquinolin-1(2H)-one tautomer under physiological conditions.

Caption: The equilibrium heavily favors the lactam form (left) due to the stability of the amide bond in the fused ring system.[1]

Physicochemical Profile

| Property | Value / Description | Relevance |

| Appearance | Off-white to pale yellow solid | Visual purity check. |

| Melting Point | > 260 °C (dec.)[1][2][3] | High lattice energy due to intermolecular H-bonding (dimerization).[1] |

| Solubility | High: DMSO, DMFModerate: Hot MeOH, EtOHLow: Water, CH | Requires polar aprotic solvents for NMR or reactions.[1] |

| pKa (Phenol) | ~9.0 - 9.5 | Deprotonation of the 7-OH occurs first under basic conditions.[1] |

| pKa (Amide) | > 14 | N-deprotonation requires strong bases (e.g., NaH).[1] |

| UV/Vis | Characteristic isoquinolinone absorption bands.[1] |

Synthetic Pathways[4][5][6][7]

Primary Route: Demethylation of 7-Methoxyisoquinolin-1(2H)-one

The most reliable laboratory synthesis involves the preparation of the methyl ether followed by cleavage. This avoids handling sensitive di-phenolic intermediates early in the sequence.

Step 1: Formation of Isocoumarin Core Condensation of 4-methokyhomophthalic acid (or anhydride) to form 7-methoxyisocoumarin.[1]

Step 2: Ammonolysis (Conversion to Lactam)

Treatment of 7-methoxyisocoumarin with ammonia (NH

Step 3: Demethylation

Cleavage of the methyl ether using Boron Tribromide (BBr

Protocol (Step 3):

-

Dissolve 1.0 eq of 7-methoxyisoquinolin-1(2H)-one in anhydrous CH

Cl -

Cool to 0 °C.

-

Add BBr

(3.0 eq) dropwise (Caution: Exothermic).[1] -

Stir at room temperature for 12–16 hours.

-

Quench with MeOH at 0 °C.

-

Concentrate and recrystallize from MeOH/EtOAc to yield 7-hydroxyisoquinolin-1(2H)-one .

Caption: Synthetic route via the stable 7-methoxy intermediate, ensuring high yield and purity.

Pharmacological Relevance[4][5][8][9]

PARP Inhibition Mechanism

The isoquinolin-1(2H)-one scaffold is a "privileged structure" for inhibiting Poly(ADP-ribose) polymerase (PARP-1/2).[1]

-

Binding Mode: The lactam unit (NH donor, C=O acceptor) mimics the nicotinamide moiety of NAD+, the natural substrate of PARP.[1]

-

7-OH Function: The hydroxyl group at position 7 can act as a hydrogen bond donor/acceptor or an attachment point for solubilizing tails (e.g., piperazine chains) to extend into the solvent-exposed region of the enzyme active site.[1]

Drug Discovery Applications

-

Olaparib Analogs: Many next-generation PARP inhibitors utilize the isoquinolinone core to improve metabolic stability compared to the phthalazinone core found in early inhibitors.[1]

-

Kinase Inhibition: The 7-hydroxy group allows for the synthesis of ether-linked libraries targeting specific kinase pockets (e.g., derivatization with benzyl halides).[1]

Analytical Characterization

To validate the identity of synthesized 7-hydroxyisoquinolin-1(2H)-one, compare spectral data against these standards:

H NMR (DMSO- , 400 MHz)

- 11.05 (s, 1H): Lactam NH (Broad, exchangeable).[1]

- 9.80 (s, 1H): Phenolic OH (Broad, exchangeable).[1]

-

7.55 (d,

-

7.45 (d,

-

7.15 (dd,

-

7.05 (d,

-

6.95 (d,

Note: The coupling constant

Mass Spectrometry (ESI)

-

[M+H]

: m/z 162.05[1] -

[M-H]

: m/z 160.04 (Negative mode is often more sensitive for phenolic compounds).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459767, 7-Isoquinolinol. Retrieved from [Link][1]

-

Karche, N. et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1).[1] Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

NIST Chemistry WebBook. 1(2H)-Isoquinolinone Standard Reference Data. Retrieved from [Link][1]

Sources

A Technical Guide to 7-Hydroxyisoquinolin-1(2H)-one and its 3,4-Dihydro Analogue: A Structural and Functional Comparison

Executive Summary: The isoquinolin-1(2H)-one and its 3,4-dihydro derivative represent privileged scaffolds in medicinal chemistry, frequently appearing in natural products and pharmacologically active molecules.[1][2][3] This guide provides an in-depth analysis of two specific analogues: 7-hydroxyisoquinolin-1(2H)-one and 7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. The core structural distinction—the saturation of the C3-C4 bond—imparts significant differences in molecular geometry, physicochemical properties, synthetic strategy, and biological activity. By dissecting these differences, this document serves as a technical resource for researchers and drug development professionals to inform rational drug design and scaffold selection.

Part 1: Structural and Physicochemical Differentiation

The fundamental difference between these two molecules lies in the hybridization and connectivity of the C3 and C4 atoms within the heterocyclic ring. This single distinction has cascading effects on the molecule's overall architecture and properties.

Core Structural Analysis

7-hydroxyisoquinolin-1(2H)-one possesses a double bond between the C3 and C4 positions. This feature renders the heterocyclic ring system largely planar and rigid due to the sp² hybridization of these carbons. The extended π-conjugation across the bicyclic system influences its electronic properties and reactivity.

7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one , in contrast, has a saturated single bond between the C3 and C4 positions, which are sp³ hybridized. This saturation breaks the extended conjugation and introduces significant conformational flexibility, allowing the dihydropyridinone ring to adopt non-planar conformations, such as a pseudo-chair or boat form. This three-dimensional character is often critical for specific protein-ligand interactions.

Comparative Physicochemical and Spectroscopic Properties

The structural divergence directly translates to measurable differences in physicochemical and spectroscopic data. The extended conjugation in the unsaturated analogue is expected to influence its UV absorption, while the aliphatic protons in the dihydro form provide a clear diagnostic in ¹H NMR spectroscopy.

| Property | 7-hydroxyisoquinolin-1(2H)-one | 7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one | Rationale for Difference |

| Molecular Formula | C₉H₇NO₂ | C₉H₉NO₂ | Addition of two hydrogen atoms across the C3-C4 bond. |

| Molecular Weight | 161.16 g/mol [4] | 163.17 g/mol | Mass of the two additional hydrogen atoms. |

| ¹H NMR Signature | Vinylic protons at C3 and C4 (expected δ ~6.5-7.5 ppm). | Aliphatic protons at C3 and C4 (triplet-like signals, δ ~2.7-3.5 ppm).[5] | Shielding effect of sp³ carbons vs. deshielding in the sp² system. |

| ¹³C NMR Signature | sp² carbons at C3 and C4 (δ ~100-140 ppm). | sp³ carbons at C3 and C4 (δ ~25-45 ppm). | Difference in carbon hybridization. |

| UV-Vis λmax | Expected bathochromic shift (longer wavelength). | Expected hypsochromic shift (shorter wavelength). | Extended π-conjugation in the unsaturated system absorbs lower energy light. |

| Melting Point | ~227 °C (for parent 7-hydroxyisoquinoline)[6] | ~233-237 °C | Differences in crystal packing energy due to planarity vs. flexibility. |

| Purity | Typically >97% | 98% | Commercially available purity. |

| Physical Form | Solid[7] | Solid | Both are stable solids at room temperature. |

Part 2: Synthetic Strategies and Methodologies

The synthetic approaches to these two scaffolds are distinct, reflecting the final desired oxidation state of the heterocyclic ring.

Synthesis of 7-hydroxy-3,4-dihydro-2H-isoquinolin-1-one

The construction of the dihydroisoquinolinone core is well-established and often involves the intramolecular cyclization of a phenethylamine derivative. A robust and scalable method is the demethylation of a methoxy-substituted precursor, which is a common strategy to unmask a phenolic hydroxyl group late in a synthetic sequence.

This protocol provides a field-proven method for obtaining the target dihydro compound with high yield. The use of boron tribromide (BBr₃) is a classic and effective choice for cleaving aryl methyl ethers.

-

Inert Atmosphere: Under a nitrogen atmosphere, dissolve 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (19 g, 107 mmol) in dichloromethane (250 mL). The use of an inert atmosphere is critical to prevent the reaction of BBr₃ with atmospheric moisture.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. This low temperature is necessary to control the exothermicity of the reaction and prevent side reactions.

-

Reagent Addition: Slowly add boron tribromide (1 M solution in dichloromethane, 430 mL, 430 mmol) dropwise to the suspension over 1.5 hours. The slow addition maintains temperature control. A stoichiometric excess of BBr₃ ensures complete demethylation.

-

Reaction Progression: After the addition is complete, maintain the reaction at -78 °C for 30 minutes, then remove the cooling bath to allow the mixture to gradually warm to room temperature. Stir overnight to ensure the reaction goes to completion.

-

Quenching: Carefully quench the reaction by the dropwise addition of methanol (114 mL, 2.81 mol) at 0 °C. This step neutralizes the excess BBr₃ and hydrolyzes the boron complexes. The process is highly exothermic and must be done with caution.

-

Workup and Isolation: Stir the resulting solution for 1.5 hours. Concentrate the mixture under reduced pressure. Co-evaporate the residue with methanol to remove residual boron species.

-

Crystallization: Crystallize the crude product from water. Filter the resulting solid, wash with cold water, and dry to afford pure 3,4-dihydro-7-hydroxy-1(2H)-isoquinolinone (14.6 g, 81% yield).[5]

Caption: Workflow for the synthesis of the dihydro form via demethylation.

Synthesis of 7-Hydroxyisoquinolin-1(2H)-one

Synthesizing the unsaturated isoquinolinone often requires strategies that either introduce the double bond or preserve it during cyclization. Common methods include the Curtius rearrangement of a styryl isocyanate or the cyclization of substituted cinnamanilides.[8][9]

This approach leverages a strong acid to catalyze an intramolecular electrophilic aromatic substitution, forming the heterocyclic ring and eliminating water.

-

Precursor Synthesis: Synthesize the N-(3-hydroxy-4-methoxyphenyl)cinnamamide precursor by reacting 3-hydroxy-4-methoxyaniline with cinnamoyl chloride.

-

Cyclization: Add the cinnamamide precursor to a strong protic acid like triflic acid (TfOH) at an elevated temperature (e.g., 110 °C). The acid protonates the amide and activates the cinnamate double bond for cyclization.

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. The product, being organic and solid, will precipitate out of the aqueous medium.

-

Isolation: Filter the precipitate, wash thoroughly with water to remove the acid, and then with a non-polar solvent like hexane to remove any organic impurities, yielding the quinolone product.

-

Demethylation: A final demethylation step, similar to the one described for the dihydro analog, would be required to reveal the 7-hydroxy group.

Caption: Conceptual workflow for the synthesis of the unsaturated form.

Part 3: Comparative Biological and Pharmacological Profile

The structural "switch" from a planar, unsaturated system to a flexible, saturated one profoundly impacts biological activity by altering the molecule's ability to interact with target biomolecules.

Biological Profile of 7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

This scaffold is a versatile building block and possesses intrinsic biological activities.

-

Neuroprotective and Neurological Applications: The dihydroisoquinolinone core is explored for its potential in treating neurological disorders, attributed to its ability to interact with specific receptors in the brain.[10][11] Its three-dimensional structure is often key to fitting into the complex binding sites of neurological targets. The related 1,2,3,4-tetrahydroisoquinoline core has been optimized into potent inhibitors of the influenza virus PA endonuclease, where specific stereochemistry and 3D orientation are critical for activity.[12]

-

Antioxidant Properties: The phenolic hydroxyl group, combined with the overall structure, imparts antioxidant properties, making the compound valuable in research aimed at combating oxidative stress-related conditions.[10][11]

-

Synthetic Intermediate: It serves as a crucial intermediate in the synthesis of more complex therapeutic agents, such as amine compounds that act as Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) inhibitors.[5]

Biological Profile of 7-hydroxyisoquinolin-1(2H)-one

The planar and aromatic nature of the unsaturated scaffold directs its biological activity toward different targets, often those that recognize flat, aromatic systems.

-

Enzyme Inhibition (HIF-1): The isoquinolin-1(2H)-one framework is recognized as a potent scaffold for developing inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) signaling.[13][14] HIF-1 is a key transcription factor in cellular responses to hypoxia and is a high-value target in oncology and inflammatory diseases like rheumatoid arthritis. The planar structure of the isoquinolinone core is often crucial for intercalating into DNA or binding to the flat surfaces of protein-protein interaction domains.

-

Kinase Inhibition: Various derivatives of the isoquinolinone core have been developed as inhibitors of protein kinases, such as Bruton's tyrosine kinase (BTK) and human epidermal growth factor receptor 2 (HER2), which are critical targets in cancer therapy.[13]

The Saturation Switch: From Planarity to 3D Conformation

The decision to use the unsaturated versus the dihydro scaffold is a critical choice in drug design.

-

Targeting Flat Interfaces: The rigid, planar 7-hydroxyisoquinolin-1(2H)-one is well-suited for targeting enzymes and receptors with flat, aromatic-binding regions, such as kinase ATP-binding sites or transcription factor interfaces.

-

Targeting Defined Pockets: The flexible, three-dimensional 7-hydroxy-3,4-dihydro-2H-isoquinolin-1-one is better suited for targets with well-defined, complex binding pockets where specific stereochemistry and conformational alignment are necessary for high-affinity binding. This is common for G-protein coupled receptors (GPCRs) and many enzymes in the central nervous system.

Caption: Role of isoquinolin-1(2H)-one derivatives as inhibitors in the HIF-1 signaling pathway.

Conclusion

While separated by only two hydrogen atoms, 7-hydroxyisoquinolin-1(2H)-one and its 3,4-dihydro analogue are chemically and pharmacologically distinct entities. The presence or absence of the C3-C4 double bond acts as a fundamental design switch, altering molecular geometry from planar and rigid to flexible and three-dimensional. This change dictates the optimal synthetic strategy and, most critically, shifts the potential biological target profile from interfaces that recognize flat aromatic systems (e.g., HIF-1, kinases) to those requiring precise 3D complementarity (e.g., CNS receptors). A thorough understanding of these core differences is paramount for scientists and researchers, enabling the informed selection of the appropriate scaffold to accelerate the development of novel and effective therapeutic agents.

References

-

K.T.H.M. College. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]

-

Gao, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. Retrieved from [Link]

- Ungnade, H. E., Nightingale, D. V., & French, H. E. (1950). THE SYNTHESIS OF 7-METHOXY-1-ISOQUINOLONE. The Journal of Organic Chemistry.

-

Li, Y., et al. (2022). Discovery and optimization of new 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline derivatives as potent influenza virus PAN inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

RSC Publishing. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. Retrieved from [Link]

-

Kumar, R., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Molecules. Retrieved from [Link]

-

ResearchGate. (2024). Discovery of novel diaryl substituted isoquinolin-1(2H)-one derivatives as hypoxia-inducible factor-1 signaling inhibitors for the treatment of rheumatoid arthritis. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1(2H)-Isoquinolones. (Review). Retrieved from [Link]

-

MDPI. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Pharmaceuticals. Retrieved from [Link]

-

PubMed. (2019). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Stenutz. (n.d.). 7-hydroxyisoquinoline. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Retrieved from [Link]

-

National Institutes of Health. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. RSC Advances. Retrieved from [Link]

-

SciSpace. (n.d.). Fluorescence studies on some 6,7-substituted 3,4-dihydroisoquinolines formed from 3-hydroxytyramine (dopamine) and formaldehyde. Retrieved from [Link]

-

National Institutes of Health. (2021). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved from [Link]

-

PubMed. (2024). Discovery of novel diaryl substituted isoquinolin-1(2H)-one derivatives as hypoxia-inducible factor-1 signaling inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Retrieved from [Link]

-

ResearchGate. (n.d.). Isoquinoline‐1(2H)‐one core containing drugs. Retrieved from [Link]

- Google Patents. (2006). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Retrieved from [Link]

-

MDPI. (2022). Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. Molecules. Retrieved from [Link]

-

National Institutes of Health. (2011). 7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one dihydrate. Retrieved from [Link]

Sources

- 1. kthmcollege.ac.in [kthmcollege.ac.in]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 580-20-1: 7-Hydroxyquinoline | CymitQuimica [cymitquimica.com]

- 5. 7-HYDROXY-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 22246-05-5 [chemicalbook.com]

- 6. 7-hydroxyisoquinoline [stenutz.eu]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Discovery and optimization of new 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline derivatives as potent influenza virus PAN inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of novel diaryl substituted isoquinolin-1(2H)-one derivatives as hypoxia-inducible factor-1 signaling inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Therapeutic Potential of the 7-Hydroxyisoquinolin-1(2H)-one Scaffold

This guide serves as a technical deep-dive into the 7-hydroxyisoquinolin-1(2H)-one scaffold, a privileged structure in medicinal chemistry. It is designed for researchers requiring actionable protocols, mechanistic insights, and structural activity relationships (SAR) without the fluff.

Executive Summary

The 7-hydroxyisoquinolin-1(2H)-one scaffold (often referred to as 7-hydroxyisocarbostyril) represents a critical pharmacophore in oncology and neuropharmacology. Its structural significance lies in its ability to mimic the nicotinamide moiety of NAD+, making it a potent competitive inhibitor for enzymes utilizing NAD+ as a cofactor—most notably Poly(ADP-ribose) polymerase (PARP) .

Beyond PARP inhibition, the 7-hydroxyl group provides a pivotal "hook" for solubility enhancement and hydrogen-bonding interactions, distinguishing it from its unsubstituted parent. This guide details the mechanistic basis of its activity, synthesis protocols, and validation assays.

Structural & Medicinal Chemistry Profile

The Pharmacophore

The core structure consists of a fused benzene and pyridin-2-one ring.[1] The lactam (cyclic amide) motif is the primary driver of biological recognition, functioning as a hydrogen bond donor/acceptor pair.

-

C-1 Carbonyl (Acceptor): Forms hydrogen bonds with backbone amides in target proteins (e.g., Gly863 in PARP-1).

-

N-2 Lactam NH (Donor): Forms hydrogen bonds with backbone carbonyls (e.g., Ser904 in PARP-1).

-

C-7 Hydroxyl (Auxiliary): Critical for:

-

Solubility: Increases polarity (logP reduction) compared to the lipophilic isoquinoline core.

-

Functionalization: Acts as a nucleophilic handle for etherification (e.g., attaching solubilizing tails or target-specific side chains).

-

Visualization: Structural Logic

The following diagram illustrates the core interactions and synthetic versatility of the scaffold.

Figure 1: Pharmacophoric mapping of the 7-hydroxyisoquinolin-1(2H)-one scaffold.

Therapeutic Engine: PARP Inhibition

The primary biological activity of this scaffold is PARP-1 and PARP-2 inhibition .

Mechanism of Action

PARP enzymes repair single-strand DNA breaks (SSBs).[2][3][4] Inhibitors containing the isoquinolinone core compete with NAD+ for the catalytic cleft.

-

Binding: The lactam group mimics the nicotinamide ring of NAD+.

-

Trapping: The inhibitor locks PARP onto the DNA strand.

-

Collapse: In dividing cells, replication forks collide with the trapped PARP-DNA complex, causing double-strand breaks (DSBs).

-

Synthetic Lethality: In tumors with defective Homologous Recombination (e.g., BRCA1/2 mutations ), these DSBs cannot be repaired, leading to apoptosis.[4]

Comparative Potency

While the core scaffold is a micromolar inhibitor, functionalization transforms it into a nanomolar drug.

| Compound | Structure Note | Target | IC50 (Enzymatic) | Status |

| 7-OH-Isoquinolin-1-one | Core Scaffold | PARP-1 | ~0.5 - 2.0 µM | Lead Fragment |

| 5-AIQ | 5-Amino derivative | PARP-1 | 0.26 µM | Research Tool |

| Olaparib | Phthalazinone (Bioisostere) | PARP-1 | 0.005 µM (5 nM) | FDA Approved |

Note: The 7-OH group is often ether-linked to bulky groups (e.g., piperazine tails) to reach the "adenine binding pocket" of PARP, improving potency by 1000-fold.

Experimental Protocols

Synthesis of 7-Hydroxyisoquinolin-1(2H)-one

Objective: Synthesize the core scaffold from commercially available 3-methoxycinnamic acid. Principle: Curtius rearrangement followed by thermal cyclization and demethylation.

Reagents:

-

3-Methoxycinnamic acid

-

Thionyl chloride (

) -

Sodium azide (

) -

Diphenyl ether (solvent)

-

Hydrobromic acid (

, 48%)

Step-by-Step Protocol:

-

Acyl Azide Formation:

-

Reflux 3-methoxycinnamic acid (10 mmol) with

(30 mmol) for 2 hours. Evaporate excess -

Dissolve residue in acetone at 0°C. Add aqueous

(12 mmol) dropwise. Stir for 1 hour. -

Caution: Azides are potentially explosive. Maintain low temperature.

-

-

Thermal Cyclization (Isocyanate Intermediate):

-

Extract the acyl azide into toluene. Dry over

. -

Add the toluene solution dropwise to boiling diphenyl ether (250°C). The high heat drives the Curtius rearrangement to an isocyanate, which spontaneously cyclizes.

-

Cool and precipitate with hexane. Filter to obtain 7-methoxyisoquinolin-1(2H)-one .[5]

-

-

Demethylation:

-

Reflux the methoxy intermediate in 48% HBr for 12 hours.

-

Neutralize with

to pH 7. Collect the precipitate. -

Yield: ~60-70% of 7-hydroxyisoquinolin-1(2H)-one as a tan solid.

-

Biological Assay: PARP Inhibition (In Vitro)

Objective: Determine IC50 of the synthesized scaffold.

Materials:

-

Recombinant Human PARP-1 Enzyme

-

Biotinylated NAD+

-

Histone-coated 96-well plates

-

Streptavidin-HRP

Workflow:

-

Coating: Coat wells with histones (substrate) overnight at 4°C.

-

Reaction: Add PARP-1 enzyme buffer + Test Compound (0.01 µM to 100 µM serial dilution).

-

Initiation: Add Biotin-NAD+ and activated DNA (to stimulate PARP). Incubate 1 hour at 25°C.

-

Detection: Wash wells. Add Streptavidin-HRP. Incubate 30 mins. Add TMB substrate.

-

Analysis: Measure Absorbance at 450 nm. Plot Dose-Response curve to calculate IC50.

Visualization of Biological Pathway

The following diagram details the synthetic lethality mechanism exploited by this scaffold in BRCA-deficient cancer cells.

Figure 2: Mechanism of Synthetic Lethality in BRCA-deficient cells using PARP inhibitors.

References

-

Papeo, G., et al. (2013). "Insights into PARP Inhibitors' Selectivity." Expert Opinion on Therapeutic Patents.

-

Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioisostere of Olaparib." Journal of Medicinal Chemistry.

-

Costantino, G., et al. (2001). "Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors. Docking of Isoquinolin-1-one Derivatives." Journal of Medicinal Chemistry.

-

Lord, C. J., & Ashworth, A. (2017). "PARP inhibitors: Synthetic lethality in the clinic." Science.

Sources

- 1. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy | MDPI [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uspharmacist.com [uspharmacist.com]

- 5. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]

Methodological & Application

Oxidation of 7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one with DDQ

Application Note: High-Fidelity Oxidation of 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one via DDQ

Executive Summary & Strategic Context

The transition from 3,4-dihydroisoquinolin-1(2H)-one to the fully aromatic isoquinolin-1(2H)-one is a pivotal step in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various alkaloids. While metallic oxidants (e.g., MnO₂, SeO₂) or catalytic dehydrogenations (Pd/C) are common, they often fail with electron-rich, phenol-containing substrates due to metal coordination or over-oxidation.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) offers a chemoselective alternative.[1][2] It operates via a hydride-abstraction mechanism that is particularly effective for benzylic positions. However, the presence of a free hydroxyl group at the C7 position introduces a specific challenge: the competing formation of phenoxy radicals, which can lead to oxidative coupling side products.

This guide details a high-precision protocol optimized to suppress side reactions, ensuring reproducible conversion of 7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one to its aromatic counterpart.

Mechanistic Insight

Understanding the mechanism is prerequisite to troubleshooting. The reaction does not proceed via a radical chain mechanism but rather through a stepwise ionic pathway.

-

Hydride Abstraction: The quinone oxygen of DDQ abstracts a hydride (

) from the benzylic C4 position of the substrate. This is the rate-determining step. -

Carbocation Formation: A stabilized benzylic carbocation (or tight ion pair) is generated at C4.

-

Proton Transfer: A proton is rapidly eliminated from the C3 position (alpha to the lactam nitrogen) to restore neutrality and establish the C3-C4 double bond, completing the aromatization.

Critical Consideration for 7-OH: The free phenol is electron-donating, which stabilizes the benzylic cation (good) but is also susceptible to Single Electron Transfer (SET) to DDQ, forming a phenoxy radical (bad). The protocol below utilizes glacial acetic acid to protonate the phenol and suppress SET pathways.

Figure 1: Stepwise ionic mechanism of DDQ-mediated dehydrogenation. Note the branching risk of radical formation which must be controlled.

Experimental Protocol

Safety Warning: DDQ is toxic. Upon contact with water in acidic environments, it can theoretically release HCN, though this is rare under standard workup. Always work in a fume hood. The reduced byproduct (DDQH

Materials & Reagents

| Reagent | Role | Purity / Grade |

| Substrate | Starting Material | >95% HPLC |

| DDQ | Oxidant | 98% (Recrystallize from CHCl |

| 1,4-Dioxane | Solvent | Anhydrous (Critical for high temp) |

| Glacial Acetic Acid | Additive | 99.7% (Suppresses radical coupling) |

| NaHCO | Quench | Saturated Aqueous Solution |

Step-by-Step Methodology

Step 1: Reaction Assembly

-

In a dry round-bottom flask (equipped with a magnetic stir bar), dissolve 7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv, e.g., 1.0 mmol) in 1,4-Dioxane (0.15 M concentration, approx. 7 mL).

-

Add Glacial Acetic Acid (5 equiv). Note: This creates a slightly acidic environment that protects the phenol from oxidative coupling.

-

Add DDQ (1.2 to 1.5 equiv) in a single portion. The solution will immediately turn deep red/brown due to the formation of Charge Transfer (CT) complexes.

Step 2: Thermal Activation

-

Fit the flask with a reflux condenser and a drying tube (CaCl

or N -

Heat the reaction to reflux (approx. 101 °C) .

-

Monitor via TLC or LCMS.

-

Timeframe: Typically 2–6 hours.

-

Endpoint: Disappearance of the starting material peak (M+H) and appearance of the product peak (M+H minus 2).

-

Visual Cue: A heavy precipitate of DDQH

(2,3-dichloro-5,6-dicyano-1,4-hydroquinone) usually forms as the reaction progresses.

-

Step 3: Workup (The "Red Solid" Protocol)

The solubility of the byproduct DDQH

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter the mixture through a pad of Celite to remove the bulk of the precipitated DDQH

. Wash the pad with CH -

Partition: Transfer the filtrate to a separatory funnel.

-

Wash: Wash the organic layer 3x with Sat. NaHCO

(removes acetic acid and residual DDQH-

Caution: CO

evolution will occur. Vent frequently.

-

-

Brine Wash: Wash 1x with brine.

-

Dry & Concentrate: Dry over Na

SO

Step 4: Purification

-

The crude material is often pure enough for subsequent steps.

-

If purification is needed: Flash Column Chromatography (SiO

).-

Eluent: MeOH:DCM (2:98 to 5:95 gradient). The product is polar due to the amide and phenol functionalities.

-

Optimization & Troubleshooting

If yields are suboptimal (<60%), refer to the decision matrix below.

Table 1: Troubleshooting Matrix

| Observation | Diagnosis | Corrective Action |

| Complex mixture / Black tar | Phenolic oxidative coupling (Radical pathway). | Protect the phenol. Acetylate the 7-OH (Ac |

| Incomplete conversion | Stalled reaction. | Add another 0.5 equiv of DDQ and continue reflux. Ensure solvent is anhydrous (water kills the carbocation intermediate). |

| Product trapped in solid | Poor solubility of product. | If the product precipitates with DDQH |

| Deep red color persists in product | Residual Charge Transfer complex. | Pass the product through a short plug of neutral alumina (not silica) to break the CT complex. |

Comparative Analysis: Why DDQ?

| Method | Suitability for 7-OH-Isoquinolinone | Pros | Cons |

| DDQ | High | Homogeneous; tolerates halides; specific for benzylic positions.[1][3] | Toxic; requires careful workup. |

| Pd/C + Heat | Low | Green chemistry. | Often fails with free phenols (poisoning); requires very high temps (>180°C). |

| MnO | Medium | Mild. | Requires large excess (10-20 equiv); heterogeneous surface issues. |

| SeO | Low | Powerful. | Selenium toxicity; difficult to remove trace Se from polar products. |

References

-

Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153–195. Link

-

Buckle, D. R., et al. (1975). Non-steroid anti-inflammatory agents. Synthesis and activity of some 3,4-dihydroisoquinolin-1(2H)-ones. Journal of Medicinal Chemistry, 18(7), 726-732. Link

-

Venkatesan, K., et al. (2008). DDQ-Promoted Aromatization of Hantzsch 1,4-Dihydropyridines. Tetrahedron Letters, 49(24), 3866-3870. (Analogous mechanism for N-heterocycles). Link

-

Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-substituted-1(2H)-isoquinolinones. Organic Synthesis, 81, 98. (Demonstrates DDQ usage in isoquinolinone synthesis). Link

Sources

Introduction: The Significance of the 7-Alkoxyisoquinolin-1(2H)-one Scaffold

An In-Depth Guide to the Synthesis of 7-Alkoxyisoquinolin-1(2H)-one Derivatives via O-Alkylation

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Derivatives substituted at the 7-position with an alkoxy group are of particular interest to drug development professionals. These compounds have demonstrated promising potential as antioxidant, anti-inflammatory, and antiproliferative agents.[2][3][4] The strategic introduction of various alkoxy chains allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

This application note provides a detailed technical guide for the synthesis of 7-alkoxyisoquinolin-1(2H)-one derivatives, with a primary focus on O-alkylation of the 7-hydroxy precursor. We will explore the mechanistic underpinnings of common synthetic strategies, offer field-proven experimental protocols, and discuss the critical parameters that ensure high-yield, regioselective, and reproducible outcomes.

Theoretical Background & Mechanistic Insights

The alkylation of 7-hydroxyisoquinolin-1(2H)-one is not entirely straightforward due to the presence of two potentially nucleophilic sites: the C7-hydroxyl group (O-alkylation) and the N2-amide nitrogen (N-alkylation). The molecule exists in a tautomeric equilibrium between the lactam (isoquinolinone) and lactim (alkoxyisoquinoline) forms, which influences the reactivity of these sites. Achieving selective O-alkylation requires a careful choice of reaction conditions to favor nucleophilic attack by the phenoxide ion over the amide nitrogen.

Key Synthetic Strategies for O-Alkylation

Two primary methods have proven effective for the selective O-alkylation of this scaffold: the Williamson Ether Synthesis and the Mitsunobu Reaction.

-

Williamson Ether Synthesis: This classical and widely used method remains the most popular for preparing ethers.[5] The reaction proceeds via an SN2 mechanism.[6][7] First, a base is used to deprotonate the phenolic hydroxyl group of 7-hydroxyisoquinolin-1(2H)-one, forming a more nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon of an alkyl halide (or other suitable electrophile with a good leaving group, like a tosylate), displacing the leaving group to form the desired ether linkage.[7][8]

-

The Role of the Base and Solvent: The choice of base and solvent is critical for success. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenolic hydroxyl without significantly deprotonating the less acidic amide N-H. Stronger bases like sodium hydride (NaH) can also be used.[6] Dipolar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are ideal because they effectively solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion, while not interfering with the SN2 reaction.[5][6]

-

-

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful alternative, often yielding complementary regioselectivity to the Williamson synthesis.[9][10] This reaction facilitates the condensation of an acidic pronucleophile (in this case, the 7-hydroxyl group) with a primary or secondary alcohol.[11] It is mediated by a redox system, typically a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). Research has shown that using Mitsunobu conditions with benzylic alcohols can lead to predominant alkylation at the oxygen atom of isoquinolin-1-ones.[9][10][12] This method is particularly valuable when the Williamson synthesis fails or leads to undesired N-alkylation.[11][13]

-

Phase-Transfer Catalysis (PTC): For industrial-scale synthesis, phase-transfer catalysis offers a greener and more efficient alternative.[14] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase containing the alkylating agent.[15] This technique can minimize side reactions and often allows for the use of less hazardous solvents and milder reaction conditions.[14] Minimizing the presence of water in the system has been shown to favor O-alkylation over potential C-alkylation by reducing the selective solvation of the electronegative oxygen anion.[16]

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with clear checkpoints and characterization steps to ensure the successful synthesis of the target compounds.

Protocol 1: Synthesis of a 7-Alkoxyisoquinolin-1(2H)-one via Williamson Ether Synthesis

This protocol describes the synthesis of 7-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one as a representative example.

Materials and Reagents:

-

7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv.)

-

Benzyl bromide (1.2 equiv.)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hot plate

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv.) and anhydrous potassium carbonate (2.5 equiv.).

-

Solvent Addition: Add anhydrous DMF to the flask (approx. 10 mL per gram of starting material).

-

Stirring: Stir the resulting suspension at room temperature for 30 minutes. This step facilitates the formation of the potassium phenoxide salt.

-

Addition of Alkylating Agent: Add benzyl bromide (1.2 equiv.) dropwise to the suspension.

-

Heating and Monitoring: Heat the reaction mixture to 60-70 °C and stir. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting material spot is no longer visible. A typical reaction time is 4-8 hours.

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold deionized water. This will precipitate the crude product.

-

Workup - Extraction: Stir the aqueous mixture for 30 minutes, then filter the solid, or extract the aqueous layer three times with ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 7-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Selective O-Alkylation via the Mitsunobu Reaction

This protocol provides an alternative for substrates where Williamson synthesis is problematic, using a generic primary alcohol (R-OH) as the alkyl source.

Materials and Reagents:

-

7-Hydroxyisoquinolin-1(2H)-one (1.0 equiv.)

-

Primary or secondary alcohol (R-OH) (1.5 equiv.)

-

Triphenylphosphine (PPh₃) (1.5 equiv.)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 equiv.)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Syringes for reagent addition

-

Rotary evaporator

-

Column chromatography setup

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve 7-hydroxyisoquinolin-1(2H)-one (1.0 equiv.), the alcohol (1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Add DIAD (1.5 equiv.) dropwise to the cooled solution over 15-20 minutes. A color change (typically to a yellow or orange hue) and the formation of a precipitate may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is often complete within 2-12 hours.

-

Concentration: Once the starting material is consumed, remove the THF under reduced pressure.

-

Workup: Dissolve the residue in dichloromethane (DCM). Wash the organic solution sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to dryness.

-

Purification: The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify the desired 7-alkoxyisoquinolin-1(2H)-one by flash column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the product by spectroscopic methods (NMR, MS).

Data Presentation & Visualization

Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis

| Parameter | Variation | Rationale & Expected Outcome |

| Base | K₂CO₃ vs. NaH | K₂CO₃ is a milder base, often sufficient for phenolic -OH, minimizing side reactions. NaH is stronger and ensures complete deprotonation but may increase risk of N-alkylation if not controlled. |

| Solvent | DMF vs. ACN | DMF has a higher boiling point, allowing for higher reaction temperatures if needed. Both are excellent polar aprotic solvents for SN2 reactions.[5] |

| Alkylating Agent | Primary Halide vs. Secondary Halide | Primary halides (e.g., benzyl bromide, ethyl iodide) are ideal for SN2 reactions and give high yields.[5][7] Secondary halides may lead to competing E2 elimination byproducts. Tertiary halides are unsuitable and will primarily undergo elimination.[6] |

| Temperature | Room Temp vs. 70 °C vs. 100 °C | Higher temperatures increase the reaction rate but can also promote side reactions. 50-100 °C is a typical range.[5] The optimal temperature depends on the reactivity of the alkylating agent. |

| Catalyst | None vs. NaI or TBAB (PTC) | Adding catalytic NaI can accelerate reactions with alkyl chlorides or bromides via the Finkelstein reaction. A phase-transfer catalyst (TBAB) is used in PTC systems to improve reaction efficiency. |

Diagrams of Key Processes

Below are visualizations of the synthetic workflow and the core chemical mechanism.

Caption: General workflow for Williamson ether synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 9. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. research.aber.ac.uk [research.aber.ac.uk]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. phasetransfercatalysis.com [phasetransfercatalysis.com]

Application Notes and Protocols for Supramolecular Host-Guest Complexation with Cucurbiturils

This guide provides an in-depth exploration of the principles and techniques governing the formation and characterization of supramolecular host-guest complexes with cucurbit[n]urils (CB[n]). Tailored for researchers, scientists, and drug development professionals, this document offers not only detailed experimental protocols but also the underlying scientific rationale to empower robust experimental design and data interpretation.

Introduction to Cucurbit[n]urils: A Unique Class of Molecular Containers

Cucurbit[n]urils are a family of macrocyclic host molecules composed of glycoluril units linked by methylene bridges.[1] Their pumpkin-shaped structure features a hydrophobic inner cavity and two carbonyl-lined portals, enabling them to encapsulate a wide variety of guest molecules in aqueous solutions.[1][2] This ability to form stable host-guest complexes is driven by a combination of forces, including hydrophobic effects, ion-dipole interactions, and hydrogen bonding.[3]

The unique recognition properties and low cytotoxicity of cucurbiturils have made them highly attractive for a range of applications, particularly in medicinal chemistry and drug delivery.[4][5] By encapsulating therapeutic agents, CB[n]s can enhance drug solubility, improve stability, and enable controlled release.[3][6] The size of the cucurbituril homologue (e.g., CB[3], CB[5], CB[7], CB[8]) dictates the dimensions of the internal cavity, allowing for selectivity in guest binding.[1]

This application note will detail the primary analytical techniques used to characterize these host-guest interactions, providing both the theoretical basis and practical, step-by-step protocols.

Core Principles of Cucurbit[n]uril Host-Guest Binding

The formation of a host-guest complex between a cucurbituril (H) and a guest molecule (G) is a reversible equilibrium process that can be described by an association constant (Ka) or a dissociation constant (Kd). A high Ka value signifies a strong binding affinity between the host and guest.

The primary driving forces for complexation include:

-

The Hydrophobic Effect: The expulsion of "high-energy" water molecules from the hydrophobic cavity of the cucurbituril upon encapsulation of a nonpolar guest molecule is a major thermodynamic driver for complex formation.

-

Ion-Dipole Interactions: The carbonyl portals of the cucurbituril are electron-rich and can engage in strong ion-dipole interactions with positively charged guests, such as protonated amines.

-

Van der Waals Forces: Favorable van der Waals interactions between the guest and the inner surface of the host contribute to the overall stability of the complex.

-

Hydrogen Bonding: While less common as a primary driving force, hydrogen bonding can play a role in stabilizing the complex, particularly with functionalized cucurbiturils.[9]

Characterization Techniques: A Multi-faceted Approach

A comprehensive understanding of cucurbituril host-guest complexation requires the use of multiple analytical techniques. Each method provides a unique piece of the puzzle, from thermodynamic parameters to structural details.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[10] By titrating a solution of the guest molecule into a solution containing the cucurbituril host, a binding isotherm can be generated.[11] Fitting this data allows for the determination of the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[12]

Causality Behind Experimental Choices: ITC is considered the gold standard for characterizing binding thermodynamics because it provides a complete thermodynamic profile of the interaction in a single experiment.[12] The choice of concentrations for the host and guest is critical. The guest concentration in the syringe should be 10-20 times higher than the host concentration in the cell to ensure that saturation is reached during the titration.

Protocol: Determination of Binding Affinity by Isothermal Titration Calorimetry

A. Materials and Reagents:

-

Microcalorimeter (e.g., Malvern Panalytical MicroCal)

-

Cucurbit[n]uril host

-

Guest molecule

-

Appropriate buffer solution (e.g., phosphate-buffered saline, deionized water)

-

Degassing apparatus

B. Stock Solution Preparation:

-

Prepare a stock solution of the cucurbit[n]uril host (e.g., 0.1 mM) in the chosen buffer. The concentration must be accurately known.

-

Prepare a stock solution of the guest molecule (e.g., 1-2 mM) in the same buffer. The guest concentration should be approximately 10-fold higher than the host concentration.[11]

-

Thoroughly degas both solutions under vacuum to prevent bubble formation in the calorimeter cell.[11]

C. ITC Experiment Setup:

-

Clean and rinse the sample cell (typically around 1.4 mL) and the injection syringe with the buffer solution.[11]

-

Fill the sample cell with the cucurbit[n]uril host solution.

-

Fill the injection syringe with the guest molecule solution.

-

Equilibrate the system to the desired temperature.

D. Titration Procedure:

-

Perform an initial small injection (e.g., 2 µL) that is discarded from the data analysis to remove any air from the syringe tip.[11]

-

Initiate a series of injections (e.g., 25-30 injections of 10 µL each) with adequate spacing between injections to allow the signal to return to baseline.

-

Perform a control titration by injecting the guest solution into the buffer alone to account for the heat of dilution.[10]

E. Data Analysis:

-

Subtract the control titration data from the host-guest titration data.

-

Integrate the peaks in the thermogram to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of guest to host.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the analysis software provided with the instrument to determine Ka, n, and ΔH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful tool for studying host-guest complexation in solution.[13] Upon complexation, the chemical environment of both the host and guest protons changes, leading to shifts in their respective NMR signals.[13] By monitoring these chemical shift changes during a titration, the binding constant can be determined.

Causality Behind Experimental Choices: ¹H NMR is particularly useful as it provides structural information about the complex. Two-dimensional NMR techniques, such as ROESY, can provide direct evidence of encapsulation by showing through-space correlations between host and guest protons.[13] Deuterated solvents are used to avoid a large solvent signal that would obscure the signals of interest.

Protocol: ¹H NMR Titration for Binding Constant Determination

A. Materials and Reagents:

-

NMR spectrometer

-

Cucurbit[n]uril host

-

Guest molecule

-

Deuterated solvent (e.g., D₂O)

B. Stock Solution Preparation:

-

Prepare a stock solution of the cucurbit[n]uril host (e.g., 1 mM) in the deuterated solvent.[13]

-

Prepare a stock solution of the guest molecule (e.g., 10-20 mM) in the same deuterated solvent.[13]

C. NMR Titration Procedure:

-

Place a precise volume of the host stock solution (e.g., 500 µL) into an NMR tube.

-

Acquire a ¹H NMR spectrum of the host-only solution.

-

Add a small, precise aliquot of the guest stock solution (e.g., 0.1 to 1.0 equivalents) to the NMR tube.

-

Thoroughly mix the solution and acquire another ¹H NMR spectrum.

-

Repeat step 3 and 4, incrementally adding the guest solution until the chemical shifts of the host or guest protons no longer change significantly, indicating saturation.[13]

D. Data Analysis:

-

Identify the proton signals of the host or guest that show the largest chemical shift changes upon complexation.

-

Plot the change in chemical shift (Δδ) against the concentration of the added titrant.

-

Fit the resulting titration curve to a 1:1 binding isotherm using appropriate software to calculate the association constant (Ka).

Fluorescence Spectroscopy

Principle: The fluorescence properties of a guest molecule can be significantly altered upon encapsulation within a cucurbituril. This can manifest as an enhancement or quenching of the fluorescence signal.[14] This change is due to the altered microenvironment within the host cavity, which can restrict molecular motion and protect the guest from quenchers in the bulk solution.[6]

Causality Behind Experimental Choices: Fluorescence spectroscopy is a highly sensitive technique that can be used to determine binding constants, even for weakly interacting systems.[15] The choice of a fluorescent guest is crucial; ideally, it should exhibit a significant change in its fluorescence properties upon binding.

Protocol: Fluorescence Titration for Binding Affinity Measurement

A. Materials and Reagents:

-

Fluorometer

-

Cucurbit[n]uril host

-

Fluorescent guest molecule

-

Appropriate buffer solution

B. Stock Solution Preparation:

-

Prepare a stock solution of the fluorescent guest molecule (e.g., 1 µM) in the chosen buffer.

-

Prepare a stock solution of the cucurbit[n]uril host (e.g., 1 mM) in the same buffer.

C. Fluorescence Titration Procedure:

-

Place a precise volume of the guest solution into a cuvette.

-

Record the fluorescence spectrum of the guest-only solution.

-

Add small, precise aliquots of the cucurbit[n]uril host solution to the cuvette.

-

After each addition, mix the solution thoroughly and record the fluorescence spectrum.

-

Continue the additions until the fluorescence intensity reaches a plateau.

D. Data Analysis:

-

Plot the change in fluorescence intensity at the emission maximum against the concentration of the cucurbituril host.

-

Fit the data to a suitable binding model (e.g., 1:1 binding) to determine the association constant (Ka).

Data Presentation

| Technique | Information Obtained | Typical Concentration Range (Host) | Typical Concentration Range (Guest) |

| Isothermal Titration Calorimetry (ITC) | Ka, n, ΔH, ΔS | 0.05 - 0.5 mM | 0.5 - 5 mM |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Ka, Stoichiometry, Structural Information | 0.5 - 2 mM | 5 - 40 mM |

| Fluorescence Spectroscopy | Ka, Stoichiometry | 1 - 10 µM | 0.1 - 1 mM |

Visualization of Experimental Workflow

Below is a generalized workflow for characterizing a cucurbit[n]uril host-guest complex.

Caption: Generalized workflow for cucurbituril host-guest characterization.

Logical Relationship of Binding Parameters

The thermodynamic parameters obtained from ITC are interrelated as described by the Gibbs free energy equation.

Caption: Interrelationship of thermodynamic binding parameters.

Concluding Remarks

The robust characterization of supramolecular host-guest complexes with cucurbit[n]urils is essential for their development in various applications, from drug delivery to materials science. By employing a multi-technique approach as outlined in this guide, researchers can gain a comprehensive understanding of the binding thermodynamics, stoichiometry, and structural aspects of these fascinating systems. The protocols provided herein serve as a foundation for rigorous and reproducible experimental design.

References

- Applications of Cucurbiturils in Medicinal Chemistry and Chemical Biology - PMC - NIH. (n.d.).

- Cucurbituril Complexes and their Spectral Characterization. (n.d.).

- Application Notes and Protocols for Cucurbituril NMR Spectroscopy in Binding Studies - Benchchem. (n.d.).

- Assaf, K. I., & Nau, W. M. (2015). Cucurbiturils: from synthesis to high-affinity binding and catalysis. Chemical Society Reviews, 44(2), 394–418.

- The potential of cucurbit[n]urils in drug delivery. (n.d.).

- Applications of Cucurbiturils in Medicinal Chemistry and Chemical Biology - Frontiers. (2019, September 13).

- Kim, H., et al. (2006). Functionalized cucurbiturils and their applications. Chemical Society Reviews, 36(2), 267-279.

- Zhang, H. (2006). Characterization of Cucurbituril Complex Ions in the Gas Phase Using Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. BYU ScholarsArchive.

- Synthesis and Characterization of Host-guest Complexes of Cucurbituril with Gadolinum and Lanthanum. (n.d.). Academia.edu.

- Cucurbituril - Based Supramolecular Polymer Gels: From Macrocycle Synthesis to Functional Composite Networks. (2026, January 27). Preprints.org.

- Ghosh, M., & Nau, W. M. (2013). Cucurbiturils in Drug Delivery And For Biomedical Applications. In H. Schneider (Ed.), Supramolecular Systems for Biomedical Fields (pp. 164-212). The Royal Society of Chemistry.

- NMR Investigation of the complexation of neutral guests by cucurbituril. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Fundamentals of Cucurbit[n]uril Binding for Applications in Soft Materials and Drug Delivery. (2023, November 30).

- Cucurbituril-Oriented Nanoplatforms in Biomedical Applications | ACS Applied Bio Materials. (2020, November 3).

- Comprehensive Guide to Cucurbituril Synthesis, Functionalization, and Purification Techniques - Alfa Chemistry. (2025, November 21).

- Cucurbituril-based supramolecular host–guest complexes: single-crystal structures and dual-state fluorescence enhancement - PMC. (n.d.).

- New Cucurbituril Homologues: Syntheses, Isolation, Characterization, and X-Ray Crystal Structures of Cucurbit[n]uril (n = 5, 7, and 8) | Request PDF - ResearchGate. (n.d.).

- Probing Reversible Guest Binding with Hyperpolarized 129 Xe-NMR: Characteristics and Applications for Cucurbit[n]urils - MDPI. (2020, February 20).

-

Formation of Host-Guest Complex of Cucurbit[7]uril with Cytosine. (n.d.). Retrieved from

- NMR Investigation of the complexation of neutral guests by cucurbituril - ResearchG

- Mechanism of Host−Guest Complexation by Cucurbituril | Request PDF - ResearchG

-

Model binding experiments with cucurbit[7]uril and p-sulfonatocalix[16]arene support use of explicit solvation term in governing equation for binding equilibria - Taylor & Francis. (2023, September 3).

- Cucurbituril-based Sensors and Assays. (2019, November 12).

- Cucurbiturils: Molecular Nanocapsules for Time-Resolved Fluorescence-Based Assays. (2025, August 9).

- Design and Synthesis of New Cucurbituril Systems and New Guests for Cucurbiturils - University of Miami. (2014, July 29).

-

Fluorescent Probe Constructed on the Basis of Cucurbit[8]uril for Fe3+ Recognition and Cell Imaging - SSRN. (n.d.).

- A fluorescent host-guest complex of cucurbituril in solution: a molecular Jack O'Lantern. (n.d.).

- Isothermal titration calorimetry data for (a) titration of 80 μM CB8...

- Isothermal titr

- Bridging Calorimetry and Simulation through Precise Calculations of Cucurbituril–Guest Binding Enthalpies | Journal of Chemical Theory and Computation - ACS Public

- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. (n.d.).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. spider.science.strath.ac.uk [spider.science.strath.ac.uk]

- 4. Applications of Cucurbiturils in Medicinal Chemistry and Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Applications of Cucurbiturils in Medicinal Chemistry and Chemical Biology [frontiersin.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Functionalized cucurbiturils and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. "Characterization of Cucurbituril Complex Ions in the Gas Phase Using E" by Haizhen Zhang [scholarsarchive.byu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. zaguan.unizar.es [zaguan.unizar.es]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. books.rsc.org [books.rsc.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Improving yield of 7-hydroxyisoquinolin-1(2H)-one in Bischler-Napieralski reaction

Topic: Improving Yield of 7-Hydroxyisoquinolin-1(2H)-one[1]

Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User reports low yields/charring during the synthesis of 7-hydroxyisocarbostyril via Bischler-Napieralski.

Executive Summary: The "One" Challenge

You are attempting to synthesize 7-hydroxyisoquinolin-1(2H)-one (also known as 7-hydroxyisocarbostyril).

Critical Distinction: The classic Bischler-Napieralski (BN) reaction yields a 3,4-dihydroisoquinoline (an imine), not an isoquinolinone (a lactam). To obtain the "one" (carbonyl at C1) directly via a BN-type cyclization, you must use a carbamate or isocyanate precursor, not a standard amide. Alternatively, you are cyclizing an amide to an isoquinoline and attempting a downstream oxidation.[1]

This guide focuses on the most robust route: The Modified Bischler-Napieralski Cyclization of Carbamates , followed by oxidation and deprotection.

Part 1: Pre-Reaction Diagnostics (The Chemistry Check)

Before troubleshooting conditions, validate your precursor. The most common cause of failure in this specific synthesis is starting with the wrong regio-isomer or protecting group.

1. Regioselectivity & Precursor Selection

To obtain the substituent at the 7-position , you must strictly control the substitution pattern of your phenethylamine precursor.

| Target Position | Required Precursor Substituent | Cyclization Site | Risk Factor |

| 7-Hydroxy | 4-Alkoxyphenethylamine | Ortho to Alkoxy | Low. Electronic activation directs closure to C7. |

| 6-Hydroxy | 3-Alkoxyphenethylamine | Para to Alkoxy | Medium. Competing closure at C2 (yields 8-isomer). |

| 5-Hydroxy | Not accessible via standard BN | Meta to Alkoxy | High. Requires specific blocking groups. |

Rule: You must start with a 4-protected-phenol (e.g., 4-methoxyphenethylamine).

-

Why? The alkoxy group at C4 activates the ortho-position (C3 of the ring), directing the cyclization exactly where you need it to form the 7-substituted isoquinoline.

2. The Protection Problem

Do not use free phenols.

-

Issue: Reagents like

or -

Solution: Use O-Methyl (removable with

) or O-Benzyl (removable with

Part 2: Protocol Optimization (The "How-To")

We recommend two protocols. Protocol A is the industry standard (robust, scalable). Protocol B is the modern "Banwell" modification (mild, high yield, prevents charring).

Protocol A: The Polyphosphoric Acid (PPA) Cyclization (Standard)

Best for: Carbamate precursors (e.g., Ethyl [2-(4-methoxyphenyl)ethyl]carbamate).

-

Mix: Combine precursor with PPA (10-20 equivalents by weight).

-

Heat: Stir at 100–120°C .

-

Critical Control: Monitor internal temp. Exotherms >140°C cause charring.

-

-

Time: 1–3 hours. Monitor via LC-MS (TLC is difficult due to PPA viscosity).

-

Quench: Pour onto crushed ice/ammonia.

-

Result: 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one .

Protocol B: The Banwell Modification (High Precision)

Best for: Sensitive substrates or if Protocol A yields black tar.

Mechanism: Uses Triflic Anhydride (

-

Dissolve: Precursor and 2-chloropyridine (1.2 eq) in dry DCM at

. -

Activate: Dropwise addition of

(1.1 eq). -

Warm: Allow to warm to

or RT over 2 hours. -

Result: High yield of the dihydro-lactam without thermal degradation.

Part 3: Workflow Visualization

The following diagram outlines the correct chemical pathway to your target, highlighting the critical decision points.

Figure 1: Optimized synthetic pathway for 7-hydroxyisoquinolin-1(2H)-one via modified Bischler-Napieralski cyclization.

Part 4: Troubleshooting & FAQs

Q1: My reaction mixture turns into black tar immediately upon heating. Why?

Diagnosis: Uncontrolled exotherm or oxidative polymerization.

-

Cause: If using

or PPA, the reaction generates significant heat. Electron-rich rings (like phenols/anisoles) are prone to oxidative coupling at high temps. -

Fix:

-

Switch to Protocol B (Banwell Modification) to run the reaction at

. -

If using PPA, degas the mixture with

before heating to prevent oxidation.

-

Q2: I am getting the 3,4-dihydro product. How do I get the fully aromatic "one"?

Diagnosis: The BN reaction is non-oxidative. It forms the saturated C3-C4 bond.

-

Fix: You need a dehydrogenation step.[3]

-

Reagent: DDQ (2 eq) in Dioxane (reflux) OR Pd/C in Diphenyl ether (high temp).

-

Procedure: Treat the isolated dihydro-lactam with DDQ. This will introduce the double bond to form the fully aromatic isoquinolinone.

-

Q3: The yield is <20%. Where is my material going?

Diagnosis: Likely incomplete cyclization or hydrolysis of the imidoyl intermediate back to the starting material during workup.

-

Fix:

-

Moisture Control:

and -

Workup pH: When quenching PPA or acidic mixtures, ensure the pH is adjusted carefully. If the intermediate is an imidoyl chloride (from amide BN), it is unstable. However, the carbamate pathway (yielding the lactam) is generally more stable.

-

Trap the Intermediate: If using the standard BN (amide route), consider reducing the imine in situ with

to the tetrahydroisoquinoline to verify cyclization occurred, then oxidize later.

-

Q4: Can I use a free phenol (Tyramine) as the starting material?

Diagnosis: No.

-

Reason: The phenolic -OH is a nucleophile. It will react with your activating agent (

) before the amide oxygen does. This "caps" the phenol with a phosphate/triflate group, which is electron-withdrawing, effectively deactivating the ring and killing the cyclization. -

Mandatory: Protect as O-Methyl.

References

-

Banwell, M. G., et al. "A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives." Journal of Organic Chemistry, vol. 75, no. 16, 2010.

- Key Insight: Establishes the Tf2O/2-Chloropyridine method for mild cycliz

-

Whaley, W. M., & Govindachari, T. R. "The Bischler-Napieralski Reaction." Organic Reactions, 1951.

- Key Insight: The foundational review on mechanism and regioselectivity.

-

Larsen, R. D., et al. "A Modified Bischler-Napieralski Procedure for the Synthesis of 3-aryl-3,4-dihydroisoquinolines."[4] Journal of Organic Chemistry, vol. 56, 1991.[4]

- Key Insight: Optimization of reagent stoichiometry to prevent side reactions.

-

Fodor, G., & Nagubandi, S. "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron, vol. 36, 1980.[4]

-

Key Insight: Mechanistic understanding of the imidoyl intermediate stability.[4]

-

Sources

Preventing O-alkylation vs N-alkylation in isoquinolinone synthesis

A Researcher's Guide to Controlling Regioselectivity in O- vs. N-Alkylation

Welcome to the technical support center for synthetic and medicinal chemists. This guide, prepared by our senior application scientists, provides in-depth troubleshooting and practical solutions for a persistent challenge in heterocyclic chemistry: the selective alkylation of isoquinolinones. We understand that achieving high regioselectivity between the nitrogen and oxygen atoms is critical for the rapid synthesis of target molecules and the development of new chemical entities. This document will equip you with the foundational knowledge and actionable protocols to control the outcome of your alkylation reactions.

Frequently Asked Questions & Troubleshooting

Q1: I'm getting a mixture of N- and O-alkylated products in my reaction. Why is this happening?

A1: The formation of both N- and O-alkylated isoquinolinones stems from the inherent chemical nature of the isoquinolinone scaffold. It exists as a dynamic equilibrium of two tautomeric forms: the lactam and the lactim. [1][2]